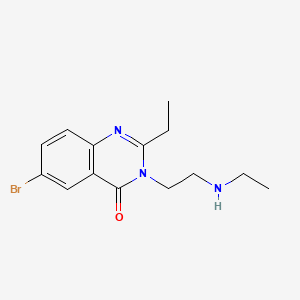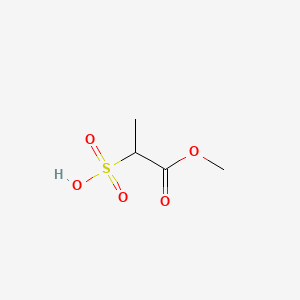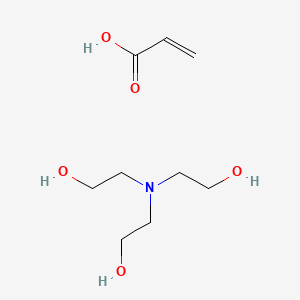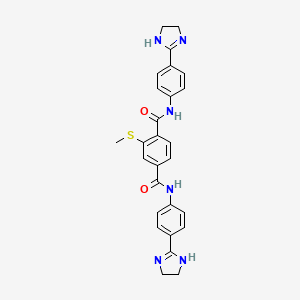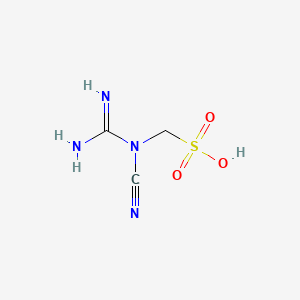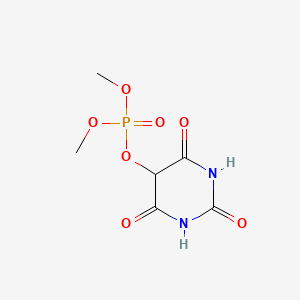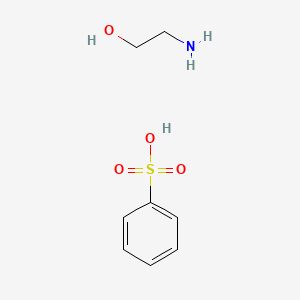
Einecs 299-590-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 299-590-2 involves the reaction between 2-aminoethanol and benzenesulphonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. The process involves the same basic reaction between 2-aminoethanol and benzenesulphonic acid but is carried out in larger reactors with precise control over reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Einecs 299-590-2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Einecs 299-590-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving aminoethanol derivatives.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Einecs 299-590-2 involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical processes. The exact mechanism depends on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: A precursor in the synthesis of Einecs 299-590-2, used in various industrial applications.
Benzenesulphonic Acid: Another precursor, widely used in the production of detergents and other chemicals.
Uniqueness
This compound is unique due to its specific combination of 2-aminoethanol and benzenesulphonic acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
CAS No. |
93893-03-9 |
|---|---|
Molecular Formula |
C8H13NO4S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-aminoethanol;benzenesulfonic acid |
InChI |
InChI=1S/C6H6O3S.C2H7NO/c7-10(8,9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,7,8,9);4H,1-3H2 |
InChI Key |
LYFXTINVXBJRHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N |
Related CAS |
90218-09-0 93893-03-9 85480-55-3 99924-49-9 85995-82-0 93384-64-6 68910-32-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


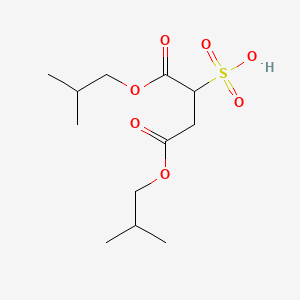
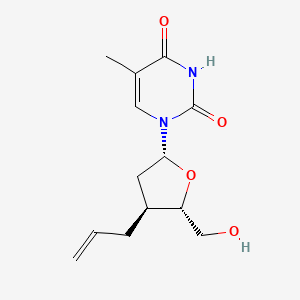
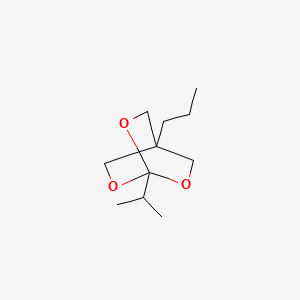


![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
